molecular formula C8H5BrN2O3 B3295008 1h-Indazole-3-carboxylic acid,4-bromo-6-hydroxy- CAS No. 887568-98-1

1h-Indazole-3-carboxylic acid,4-bromo-6-hydroxy-

Cat. No. B3295008
CAS RN: 887568-98-1
M. Wt: 257.04 g/mol
InChI Key: WEZCGTWIZVAYEX-UHFFFAOYSA-N
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Description

1H-indazole-3-carboxylic acid, 4-bromo-6-hydroxy-, also known by its chemical formula C₈H₄BrN₂O₂ , belongs to the indazole family. It exhibits intriguing biological properties and has been investigated for various applications, including HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .


Synthesis Analysis

The synthesis of 1H-indazole involves cyclization reactions. One common approach utilizes ortho-substituted benzylidenehydrazine as a starting material. Nitro, fluorine, and hydroxyl benzaldehydes have been employed in this process. Recent studies have challenged previously proposed mechanisms, leading to novel insights. The cyclization step is crucial, and understanding the reaction pathways is essential for efficient synthesis .


Molecular Structure Analysis

The molecular structure of 1H-indazole-3-carboxylic acid, 4-bromo-6-hydroxy-, consists of an indazole core with a carboxylic acid group at position 3 and a bromine atom at position 4. The hydroxy group at position 6 adds further complexity. The arrangement of atoms and functional groups influences its reactivity and biological activity .


Chemical Reactions Analysis

1H-indazole-3-carboxylic acid, 4-bromo-6-hydroxy- can participate in various chemical reactions. These may include nucleophilic substitutions, esterifications, and acid-base reactions. Exploring its reactivity with other compounds provides insights into its versatility and potential applications .

Mechanism of Action

The precise mechanism of action for this compound depends on its specific application. For instance, if it functions as an enzyme inhibitor, it likely interacts with active sites or binding pockets. Further studies are needed to elucidate its mode of action in different contexts .

properties

IUPAC Name

4-bromo-6-hydroxy-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-4-1-3(12)2-5-6(4)7(8(13)14)11-10-5/h1-2,12H,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZCGTWIZVAYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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